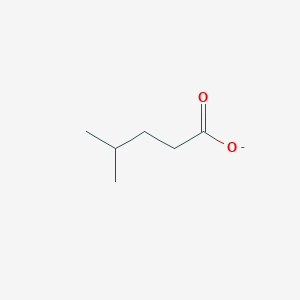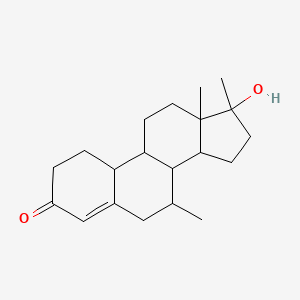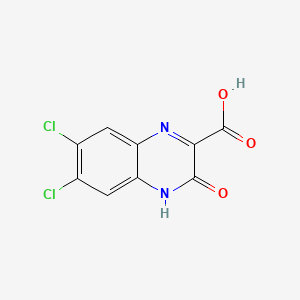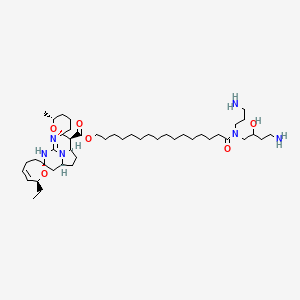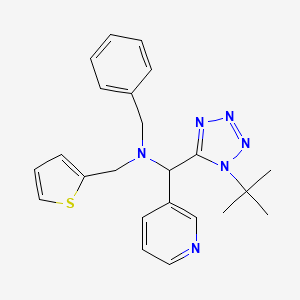
1-(1-tert-butyl-5-tetrazolyl)-N-(phenylmethyl)-1-(3-pyridinyl)-N-(thiophen-2-ylmethyl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-tert-butyl-5-tetrazolyl)-N-(phenylmethyl)-1-(3-pyridinyl)-N-(thiophen-2-ylmethyl)methanamine is an aromatic amine.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Synthesis Methodology : The compound has been synthesized using ambient-temperature methods involving condensation reactions, with magnesium sulfate as a drying agent. This approach achieves high yields and is characterized by spectroscopic methods like IR, NMR, and mass spectrometry (Becerra, Cobo & Castillo, 2021).
Applications in Catalysis and Biochemical Research
- Catalytic Activity : It has been used in the formation of diiron(III) complexes, which act as catalysts for selective hydroxylation of alkanes. These complexes have been studied for their catalytic efficiency and selectivity (Sankaralingam & Palaniandavar, 2014).
- Photocytotoxic Properties : Iron(III) catecholates incorporating the compound have been synthesized and explored for their photocytotoxic properties. These complexes show potential for cellular imaging and photocytotoxicity, particularly under red light exposure (Basu et al., 2014).
- Potential in Anticonvulsant Therapy : Some heterocyclic Schiff bases of the compound have been investigated for anticonvulsant activities. Various derivatives exhibited significant seizure protection in different models, suggesting their potential as anticonvulsant agents (Pandey & Srivastava, 2011).
Structural and Molecular Studies
- Molecular Structure Characterization : The compound has been used to study hydrogen-bonded chains and tetramolecular aggregates in certain molecular structures. X-ray crystallography and other techniques have been used for detailed characterization (Abonía et al., 2007).
- Involvement in Complex Formation : The compound forms part of zinc complexes with Schiff and Mannich bases, which have been studied for their spin interaction properties. These studies contribute to understanding the electronic and magnetic properties of such complexes (Orio et al., 2010).
Additional Applications
- Stroke Treatment Potential : Tetramethylpyrazine nitrones, structurally related to the compound, have shown promise in stroke treatment. They exhibit multi-target activities, including thrombolytic activity and free radicals scavenging power (Marco-Contelles, 2020).
The chemical compound "1-(1-tert-butyl-5-tetrazolyl)-N-(phenylmethyl)-1-(3-pyridinyl)-N-(thiophen-2-ylmethyl)methanamine" has not been directly referenced in the scientific literature available through the search. However, research on similar compounds and structures provides insights into the potential scientific applications of structurally related molecules. Here's a summary based on the closest relevant findings:
Novel Synthesis Approaches
- A novel synthesis method for related compounds, showcasing ambient-temperature synthesis techniques, could be applicable for creating derivatives of the target compound. The synthesis of (E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine demonstrates the potential for innovative synthesis strategies at ambient temperatures, which might be adapted for the compound (Becerra, Cobo, & Castillo, 2021).
Photocytotoxicity and Cellular Imaging
- Iron(III) complexes with related ligand structures have been studied for their photocytotoxic properties and cellular imaging capabilities. These studies suggest potential biomedical applications for the compound, especially in therapies requiring cellular targeting and light-activated cytotoxicity (Basu et al., 2014).
Molecular Hydrogen-bonding Characteristics
- Research into hydrogen-bonded chains and tetramolecular aggregates in related compounds highlights the importance of molecular structure in determining the physical properties of these materials. Understanding the hydrogen-bonding characteristics can inform the design of new materials with specific desired properties (Abonía et al., 2007).
Catalytic and Oxidative Properties
- The catalytic properties of diiron(III) complexes involving related ligands have been explored for their potential in selective hydroxylation of alkanes. This research could indicate potential catalytic applications for the target compound in organic synthesis and industrial processes (Sankaralingam & Palaniandavar, 2014).
Eigenschaften
Molekularformel |
C23H26N6S |
|---|---|
Molekulargewicht |
418.6 g/mol |
IUPAC-Name |
N-benzyl-1-(1-tert-butyltetrazol-5-yl)-1-pyridin-3-yl-N-(thiophen-2-ylmethyl)methanamine |
InChI |
InChI=1S/C23H26N6S/c1-23(2,3)29-22(25-26-27-29)21(19-11-7-13-24-15-19)28(17-20-12-8-14-30-20)16-18-9-5-4-6-10-18/h4-15,21H,16-17H2,1-3H3 |
InChI-Schlüssel |
SGYJJYITWMLWJY-UHFFFAOYSA-N |
SMILES |
CC(C)(C)N1C(=NN=N1)C(C2=CN=CC=C2)N(CC3=CC=CC=C3)CC4=CC=CS4 |
Kanonische SMILES |
CC(C)(C)N1C(=NN=N1)C(C2=CN=CC=C2)N(CC3=CC=CC=C3)CC4=CC=CS4 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(2,5-dioxo-1-pyrrolidinyl)-N-(1-ethyl-2-oxo-6-benzo[cd]indolyl)benzamide](/img/structure/B1230294.png)
![methyl (2R,3R,6R)-4-benzoyl-10-(dimethylcarbamoyl)-3-[(4-fluorophenyl)methyl]-9-[[4-(trifluoromethoxy)phenyl]methyl]-4,9-diazatricyclo[6.3.0.02,6]undeca-1(8),10-diene-3-carboxylate](/img/structure/B1230295.png)
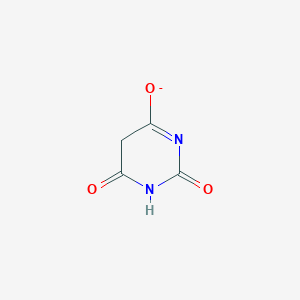

![N-[2-chloro-5-(4-morpholinylsulfonyl)phenyl]-2-oxo-2-(2-phenyl-3-indolizinyl)acetamide](/img/structure/B1230299.png)
![6-Methyl-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinolin-6-ium](/img/structure/B1230300.png)

![2-{[3-(3,5-dimethylpiperidin-1-yl)-6-oxo-6H-anthra[1,9-cd]isoxazol-5-yl]amino}benzoic acid](/img/structure/B1230303.png)
![1-Butyl-3-[[2-furanyl(oxo)methyl]amino]thiourea](/img/structure/B1230304.png)
